2-CH3 Substitution Enables Submicromolar Tubulin Assembly Inhibition vs. 2-H Analog
In a systematic SAR study of pyrido[3,2-d]pyrimidines as microtubule-targeting agents, the 2-CH3 substituted scaffold (directly corresponding to 4-methylpyrido[3,2-d]pyrimidine core) demonstrated enhanced tubulin assembly inhibition compared to the 2-H analog. Compound 7 (bearing the 2-CH3 substitution) inhibited tubulin assembly with an IC50 of 0.72 μM, representing improved potency over the lead 2-H analog (IC50 = 1.3 μM). Additionally, compound 7 inhibited colchicine binding to tubulin by 97% at 5 μM and 81% at 0.5 μM. Crucially, compound 7 exhibited an IC50 of 2.5 nM against MCF-7 breast cancer cells, approximately 3.5-fold superior to combretastatin-A4 (CA4), a known microtubule-targeting clinical candidate [1].
| Evidence Dimension | Tubulin assembly inhibition IC50 |
|---|---|
| Target Compound Data | 0.72 μM (Compound 7, 2-CH3 substituted pyrido[3,2-d]pyrimidine) |
| Comparator Or Baseline | 1.3 μM (Compound 1, 2-H substituted pyrido[3,2-d]pyrimidine) |
| Quantified Difference | 1.8-fold improved potency (45% reduction in IC50) |
| Conditions | Tubulin polymerization assay; MCF-7 breast cancer cell viability assay |
Why This Matters
This demonstrates that the 4-methyl substitution on the pyrido[3,2-d]pyrimidine scaffold is a critical pharmacophoric element for achieving potent tubulin assembly inhibition and cellular anticancer activity, directly impacting lead optimization decisions.
- [1] Shah YV, Bai R, Hamel E, Gangjee A. Abstract 6244: Design, synthesis, and structure-activity relationships of substituted pyrido[3,2-d]pyrimidines as microtubule targeting agents and anti-cancer agents. Cancer Res. 2023;83(7_Supplement):6244. View Source
